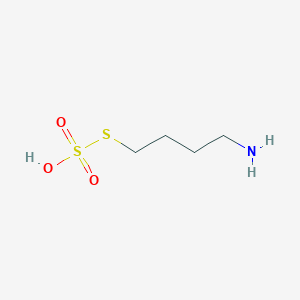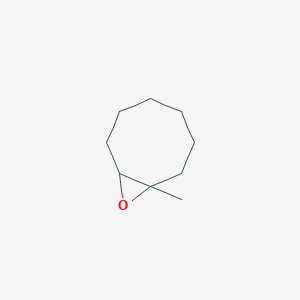![molecular formula C24H16N2O4 B15342412 Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)
Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound that features a biphenyl core with two pyridin-2-yl groups and two carboxylate groups at the 4,4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4,4’-dibromobiphenyl with pyridin-2-ylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the pyridin-2-yl rings .
Applications De Recherche Scientifique
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate involves its ability to coordinate with metal ions through its pyridin-2-yl and carboxylate groups. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: Similar in structure but lacks the carboxylate groups, making it less versatile in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing ligand, but with a different ring structure that affects its binding properties.
2,2’-Bipyridine: Similar to 4,4’-bipyridine but with nitrogen atoms in different positions, leading to different coordination behavior.
Uniqueness
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its combination of pyridin-2-yl and carboxylate groups, which provide multiple coordination sites and allow for the formation of complex structures with diverse properties. This makes it particularly valuable in the design of new materials and catalysts .
Propriétés
Formule moléculaire |
C24H16N2O4 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
pyridin-2-yl 4-(4-pyridin-2-yloxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C24H16N2O4/c27-23(29-21-5-1-3-15-25-21)19-11-7-17(8-12-19)18-9-13-20(14-10-18)24(28)30-22-6-2-4-16-26-22/h1-16H |
Clé InChI |
CUUCZNQKVZJIFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


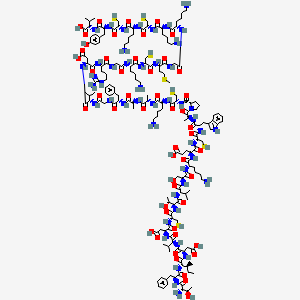
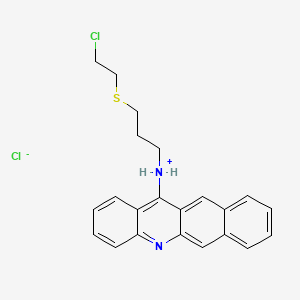
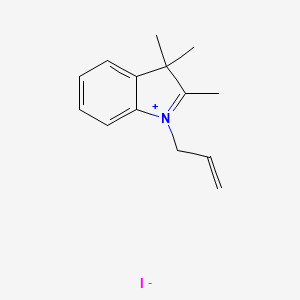
![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
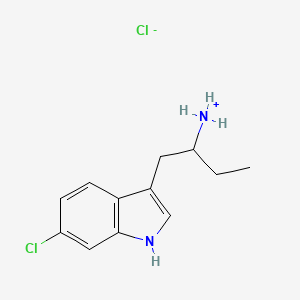
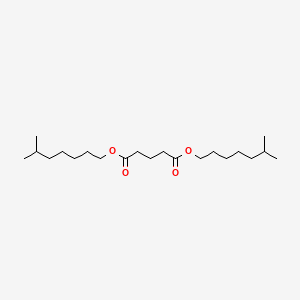

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
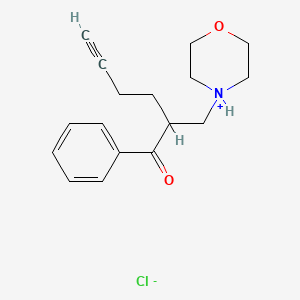
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)


